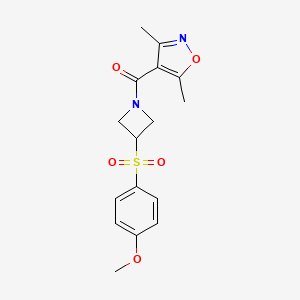
(3,5-二甲基异恶唑-4-基)(3-((4-甲氧基苯基)磺酰基)氮杂环丁烷-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining an isoxazole ring, a methoxyphenyl sulfonyl group, and an azetidinone moiety, making it a versatile candidate for various chemical and biological studies.
科学研究应用
Chemistry
In chemistry, (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets such as proteins and nucleic acids is of particular interest.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases. Its ability to modulate specific molecular pathways makes it a promising candidate for further research.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of pharmaceuticals and agrochemicals are also being explored.
作用机制
Target of Action
The primary target of the compound (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is BRD4 . BRD4, or Bromodomain-containing protein 4, is a protein that in humans is encoded by the BRD4 gene. It is known to play a crucial role in the process of cell proliferation and growth .
Mode of Action
The compound (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone interacts with its target, BRD4, by inhibiting its activity . This inhibition is achieved through the compound’s potent inhibitory effect on BRD4, as demonstrated by an IC50 value of 0.237 ± 0.093 μM .
Biochemical Pathways
The inhibition of BRD4 by (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone affects several biochemical pathways. Notably, it modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
Pharmacokinetics
Its potent inhibitory effect on brd4 suggests that it may have favorable bioavailability .
Result of Action
The result of the action of (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . This is due to the compound’s ability to induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the Methoxyphenyl Sulfonyl Group: This step involves the sulfonylation of a suitable precursor with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition steps and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl sulfonyl group.
Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring.
Substitution: The isoxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidation of the methoxyphenyl sulfonyl group can lead to the formation of sulfone derivatives.
Reduction: Reduction of the azetidinone ring can yield secondary amines.
Substitution: Substitution reactions on the isoxazole ring can produce various halogenated or nitrated derivatives.
相似化合物的比较
Similar Compounds
(3,5-Dimethylisoxazol-4-yl)benzylphthalazin-1(2H)-one: This compound shares the isoxazole ring and has shown potent inhibitory effects on BRD4, a protein involved in cancer progression.
4-(3,5-Dimethylisoxazol-4-yl)benzene-1,2-diol: Another isoxazole derivative, this compound has been studied for its crystal structure and electronic properties.
Uniqueness
What sets (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the methoxyphenyl sulfonyl group, in particular, enhances its potential as a therapeutic agent by improving its solubility and stability.
属性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-10-15(11(2)23-17-10)16(19)18-8-14(9-18)24(20,21)13-6-4-12(22-3)5-7-13/h4-7,14H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKTVDNUSFEHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOIMIDAZOLIDIN-1-YL]ACETAMIDE](/img/structure/B2544059.png)
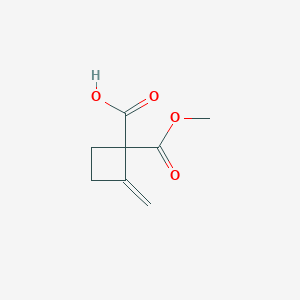
![4-ethoxy-3-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2544066.png)
![3-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2544067.png)
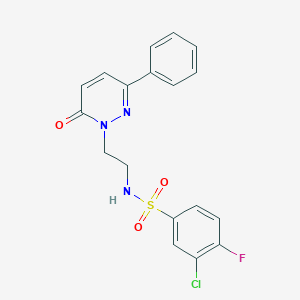
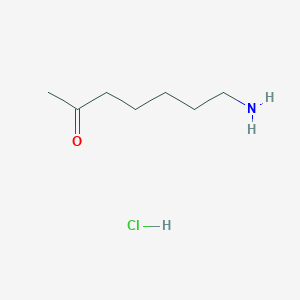
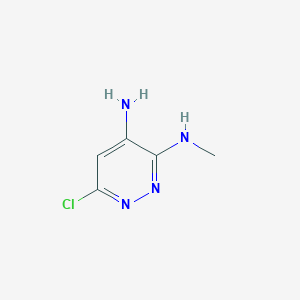
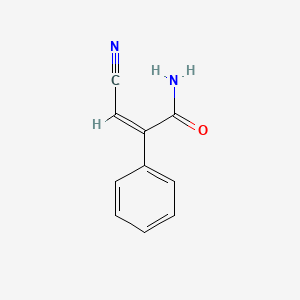
![6-(2-oxo-2-phenylethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2544076.png)
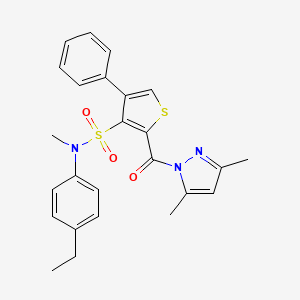
![4-[(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2544078.png)
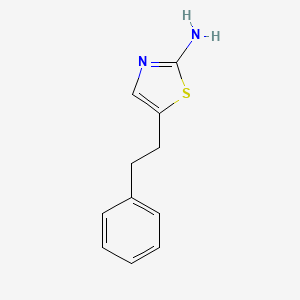
![N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2544081.png)
![4-(4-fluoro-3-methylbenzenesulfonyl)-8-[3-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2544082.png)
